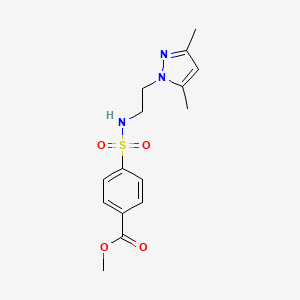![molecular formula C11H17NO3 B2372485 N-[2-(3-Hydroxyoxan-3-yl)ethyl]but-2-ynamide CAS No. 2411243-08-6](/img/structure/B2372485.png)
N-[2-(3-Hydroxyoxan-3-yl)ethyl]but-2-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3-Hydroxyoxan-3-yl)ethyl]but-2-ynamide is a chemical compound with the molecular formula C11H17NO3 and a molecular weight of 211.261. This compound is characterized by the presence of a hydroxyoxane ring, an ethyl chain, and a but-2-ynamide group. It is used in various scientific research applications due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-Hydroxyoxan-3-yl)ethyl]but-2-ynamide typically involves the following steps:
Formation of the Hydroxyoxane Ring: This step involves the cyclization of a suitable precursor to form the hydroxyoxane ring.
Attachment of the Ethyl Chain: The ethyl chain is introduced through a nucleophilic substitution reaction.
Formation of the But-2-ynamide Group: The final step involves the formation of the but-2-ynamide group through a coupling reaction.
Industrial Production Methods
In industrial settings, the production of this compound is carried out using optimized reaction conditions to ensure high yield and purity. This typically involves the use of advanced catalytic systems and controlled reaction environments.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(3-Hydroxyoxan-3-yl)ethyl]but-2-ynamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The but-2-ynamide group can be reduced to form amides or amines.
Substitution: The ethyl chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides and alkoxides are used in substitution reactions.
Major Products
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Amides and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-[2-(3-Hydroxyoxan-3-yl)ethyl]but-2-ynamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[2-(3-Hydroxyoxan-3-yl)ethyl]but-2-ynamide involves its interaction with specific molecular targets and pathways. The hydroxyoxane ring and but-2-ynamide group play crucial roles in its binding to target proteins and enzymes, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[2-(3-Hydroxyoxan-3-yl)ethyl]but-2-ynamide: Characterized by the presence of a hydroxyoxane ring, an ethyl chain, and a but-2-ynamide group.
N-[2-(3-Hydroxyoxan-3-yl)ethyl]but-2-ynylamine: Similar structure but with an amine group instead of an amide group.
N-[2-(3-Hydroxyoxan-3-yl)ethyl]but-2-ynol: Similar structure but with an alcohol group instead of an amide group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Propriétés
IUPAC Name |
N-[2-(3-hydroxyoxan-3-yl)ethyl]but-2-ynamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-2-4-10(13)12-7-6-11(14)5-3-8-15-9-11/h14H,3,5-9H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWFPGPTAGNRSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCCC1(CCCOC1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 2-[({[5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2372402.png)
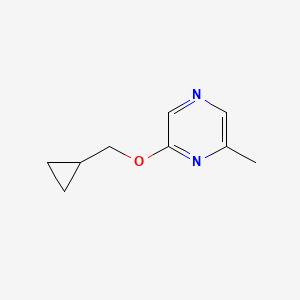
![1-(4-bromophenyl)-5-(3-fluoro-4-methoxybenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2372405.png)
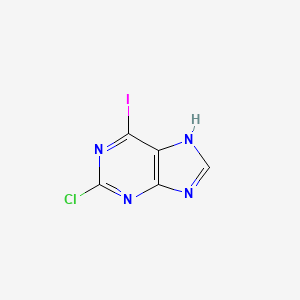
![2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate](/img/structure/B2372409.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2372411.png)
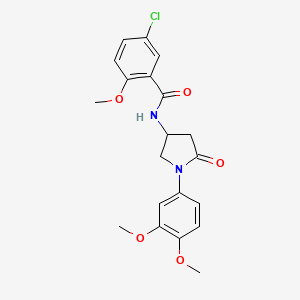
![1-butyl-3-(3,4-dimethoxyphenethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2372415.png)
![2-[(1S,2R)-2-(4-methoxyphenyl)cyclopropyl]acetic acid](/img/structure/B2372416.png)
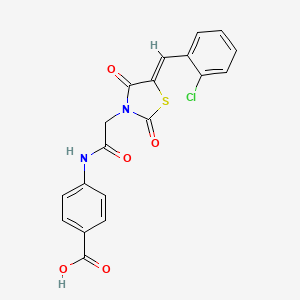
![3-[5-Oxo-3-({2-oxo-2-[(4-phenoxyphenyl)amino]ethyl}sulfanyl)-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2372419.png)


